molecular formula C11H16N2O B161820 (1-(Pyridin-4-YL)piperidin-4-YL)methanol CAS No. 130658-67-2

(1-(Pyridin-4-YL)piperidin-4-YL)methanol

Cat. No.: B161820
CAS No.: 130658-67-2
M. Wt: 192.26 g/mol
InChI Key: GVAWIUOVSIOZFQ-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The piperidine and pyridine rings are fundamental building blocks in the world of organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. The piperidine moiety, a saturated six-membered heterocycle containing one nitrogen atom, is a prevalent feature in numerous alkaloids and is considered one of the most important synthetic medicinal blocks for drug construction. nih.gov Its flexible, chair-like conformation allows for diverse three-dimensional arrangements of substituents, which is crucial for optimizing interactions with biological targets.

Similarly, the pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, is a cornerstone in medicinal chemistry. researchgate.net It is the second most common nitrogen heterocycle found in FDA-approved drugs, surpassed only by piperidine. caymanchem.com The pyridine scaffold is present in a wide array of natural products, including vitamins and alkaloids. caymanchem.comsynthesisspotlight.com Its aromatic nature and the presence of the nitrogen atom influence its electronic properties and ability to participate in hydrogen bonding, making it a valuable component in drug design. synthesisspotlight.com The combination of these two scaffolds within a single molecule, as seen in (1-(Pyridin-4-YL)piperidin-4-YL)methanol, creates a versatile platform for developing new chemical entities with potential applications in various research areas.

Overview of Nitrogen-Containing Heterocyclic Compounds as Advanced Research Targets

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery. bldpharm.comhit2lead.com A vast majority of physiologically active pharmaceuticals are either heterocycles themselves or contain at least one heterocyclic ring, with nitrogen-containing systems being the most common. bldpharm.combldpharm.com These compounds are widespread in nature, forming the core structures of many alkaloids, vitamins, hormones, and antibiotics. bldpharm.com

The immense structural diversity and the ability of the nitrogen atom to form hydrogen bonds and act as a basic center contribute to their frequent selection as research targets. hit2lead.comnih.gov More than 75% of drugs approved by the FDA feature nitrogen-containing heterocyclic moieties. hit2lead.com The modification of these heterocyclic systems can significantly alter a molecule's biological activity, making them attractive scaffolds for the design and synthesis of new therapeutic agents. bldpharm.com Consequently, the development of novel synthetic methods to access structurally diverse nitrogen-containing heterocycles remains a significant focus of contemporary chemical research. hit2lead.com

Chemical Profile of this compound

PropertyPredicted/Inferred Value
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
IUPAC NameThis compound
SMILESC1CN(CCC1CO)C2=CC=NC=C2
InChI KeyInChI=1S/C11H16N2O/c14-9-10-3-6-13(7-4-10)11-1-5-12-8-11/h1-2,5,8,10,14H,3-4,6-7,9H2

Data for the specific isomer this compound is based on its structure. Related isomers have documented CAS numbers, for instance, (1-(Pyridin-3-yl)piperidin-4-yl)methanol (CAS No: 1619264-47-9) bldpharm.com and (1-(Pyridin-2-ylmethyl)piperidin-4-yl)methanol (CAS No: 914349-21-6). bldpharm.com

Synthesis and Reactivity

The synthesis of this compound can be approached through several established synthetic strategies in organic chemistry. A logical and common method would involve the N-arylation of 4-piperidinemethanol (B45690) with a suitable 4-substituted pyridine derivative.

A primary precursor for this synthesis is 4-Piperidinemethanol . This starting material can be synthesized by the reduction of ethyl piperidine-4-carboxylate using a reducing agent like lithium aluminum hydride (LiAlH4) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). bldpharm.com

The key step in the synthesis of the target molecule is the formation of the C-N bond between the piperidine nitrogen and the pyridine ring. Two of the most powerful and widely used methods for this type of transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming C-N bonds. In a potential synthesis of this compound, 4-piperidinemethanol would be reacted with a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a base. This method is known for its high functional group tolerance and broad substrate scope.

Ullmann Condensation: This is a copper-catalyzed reaction that can also be employed for N-arylation. The traditional Ullmann reaction often requires high temperatures, but modern modifications have made the conditions milder. In this approach, 4-piperidinemethanol would be coupled with a 4-halopyridine using a copper catalyst. Comparative studies have shown that for less reactive halopyridines, the Ullmann reaction can be more effective than other methods.

The choice between these methods would depend on the specific reactivity of the starting materials and the desired reaction conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pyridin-4-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-7-13(8-4-10)11-1-5-12-6-2-11/h1-2,5-6,10,14H,3-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGWWBRWRZGBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathway Elucidation of 1 Pyridin 4 Yl Piperidin 4 Yl Methanol Formation

Investigation of Reaction Intermediates and Transition States

The formation of (1-(Pyridin-4-YL)piperidin-4-YL)methanol typically proceeds through a nucleophilic substitution reaction, where 4-lithiopyridine reacts with 1-boc-4-piperidone, followed by deprotection and subsequent reduction. The investigation of reaction intermediates and transition states in such multi-step syntheses is fundamental to understanding the reaction pathway.

Key Intermediates:

Lithium Alkoxide Intermediate: Following the nucleophilic addition of 4-lithiopyridine to the carbonyl group of 1-boc-4-piperidone, a lithium alkoxide intermediate is formed. This intermediate is highly reactive and is typically not isolated. Its existence is inferred from the final product structure and by analogy to similar organolithium additions to ketones.

N-Boc Protected Intermediate: The immediate product of the first step is the N-Boc protected this compound. This is a stable intermediate that can be isolated and characterized using spectroscopic techniques such as NMR and mass spectrometry.

Carbocation Intermediate (in deprotection): The removal of the tert-butoxycarbonyl (Boc) protecting group is often achieved under acidic conditions. This process can involve the formation of a transient carbocationic species on the piperidine (B6355638) nitrogen, which is then quenched by a proton.

Piperidinium Salt: In the presence of acid, the deprotected piperidine nitrogen can be protonated to form a piperidinium salt, which may be an intermediate depending on the reaction conditions for the subsequent reduction step.

Transition States:

The transition states in this reaction sequence are high-energy, transient structures that cannot be directly observed. However, their nature can be inferred from kinetic studies and computational modeling. For the initial nucleophilic attack, a four-membered ring-like transition state involving the lithium cation, the pyridine (B92270) nitrogen, the piperidone oxygen, and the carbon atoms of the reacting groups is plausible. The geometry of this transition state will dictate the stereochemical outcome of the reaction if a chiral center is formed.

Elucidation of Catalytic Cycles and Active Species

While the initial nucleophilic addition is stoichiometric, subsequent steps, particularly if a reduction of the pyridine ring or other functional groups were intended, could involve catalysis. For the formation of the title compound, if the synthesis involves a reductive amination pathway starting from 4-pyridinecarboxaldehyde and 4-piperidinemethanol (B45690), a catalytic cycle would be central to the mechanism.

In a hypothetical catalytic reductive amination:

Iminium Ion Formation: The aldehyde and the amine would reversibly form a hemiaminal, which then dehydrates to form an iminium ion. This step is often acid-catalyzed.

Reduction of the Iminium Ion: A reducing agent, often a hydride source like sodium borohydride (B1222165) or catalytic hydrogenation, would reduce the iminium ion to the final product.

If a transition metal catalyst is used for hydrogenation, the catalytic cycle would involve:

Oxidative Addition: The catalyst, for example, a Palladium or Platinum species, would activate the hydrogen molecule.

Coordination: The iminium ion would coordinate to the metal center.

Migratory Insertion: The hydride would be transferred to the iminium carbon.

Reductive Elimination: The product would be released, regenerating the active catalyst.

The active species in such a cycle would be the coordinatively unsaturated metal-hydride complex. The nature of the ligands on the metal and the reaction conditions would significantly influence the efficiency of the catalytic cycle. Recent research has highlighted the use of surface single-atom alloy catalysts, such as Ru1CoNP/HAP, for the synthesis of piperidines from biomass-derived furfural, demonstrating the potential for advanced catalytic systems in N-heterocycle synthesis. nih.gov

Kinetic Studies and Determination of Rate-Determining Steps

A typical kinetic study would involve monitoring the concentration of reactants, intermediates, and products over time under various conditions (e.g., temperature, concentration of reactants, catalyst loading).

Hypothetical Kinetic Findings:

StepPlausible Rate LawLikely Rate-Determining Step?Rationale
Nucleophilic AdditionRate = k[4-lithiopyridine][1-boc-4-piperidone]PotentiallyThe formation of the C-C bond can have a significant activation barrier.
Boc DeprotectionRate = k'[N-Boc intermediate][Acid]Can beIf the acid concentration is low or the Boc group is sterically hindered.
Reduction (if applicable)Rate = k''[Iminium ion][Reducing agent]Often isThe hydride transfer or catalytic hydrogenation step is frequently the slowest.

For instance, in related pyridine syntheses, kinetic analyses have confirmed nucleophilic association pathways where the rate is dependent on the concentration of the nucleophile and the substrate. researchgate.net In methanol (B129727) synthesis from CO2 hydrogenation, kinetic models are used to elucidate the reaction mechanism and identify the rate-determining steps, which often involve the surface reaction of adsorbed species. tue.nlresearchgate.net Such methodologies could be applied to determine the RDS in the formation of this compound.

Computational Modeling of Reaction Mechanisms

Computational modeling, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. nih.gov It allows for the calculation of the energies of reactants, intermediates, transition states, and products, providing a detailed energy profile of the reaction pathway.

Applications of Computational Modeling:

Transition State Searching: Algorithms can locate the geometry and energy of transition states, providing insights into the activation barriers of different steps.

Intermediate Stability: The relative energies of different possible intermediates can be calculated to determine the most likely reaction pathway.

Catalyst-Substrate Interactions: In catalytic reactions, modeling can reveal how the substrate binds to the active site of the catalyst and how the catalyst facilitates the reaction.

Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using implicit or explicit solvent models.

For the formation of this compound, computational studies could be employed to:

Model the transition state of the initial nucleophilic attack of 4-lithiopyridine on 1-boc-4-piperidone.

Investigate the mechanism of Boc deprotection under acidic conditions.

If a catalytic reduction is employed, model the entire catalytic cycle, including the structures and energies of all catalytic intermediates and transition states. nih.gov

Recent DFT calculations on the synthesis of piperidine from tetrahydrofurfurylamine (THFAM) on a Ru1CoNP surface single-atom alloy catalyst suggested that the catalyst facilitates the direct ring opening of THFAM, which is a key step in the reaction pathway. nih.gov A similar approach could provide profound insights into the formation of this compound.

Chemical Transformations and Reactivity of 1 Pyridin 4 Yl Piperidin 4 Yl Methanol

Reactions Involving the Hydroxyl Functionality

The primary alcohol group in (1-(Pyridin-4-YL)piperidin-4-YL)methanol is a key site for synthetic modifications, including oxidation to aldehydes and carboxylic acids, as well as esterification and etherification reactions.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are employed to selectively convert the primary alcohol to an aldehyde without further oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. libretexts.org Another modern and often preferred reagent is Dess-Martin periodinane (DMP), which offers advantages like higher yields and milder, non-acidic reaction conditions. libretexts.org The general transformation involves the conversion of the -CH₂OH group to a -CHO group.

Oxidation to Carboxylic Acids: Stronger oxidizing agents can oxidize the primary alcohol directly to a carboxylic acid. Historically, reagents based on chromium(VI) and manganese(VII) have been used, but greener alternatives are now more common. acsgcipr.org These include systems using metal catalysts with co-oxidants like sodium hypochlorite (B82951) (NaOCl), air (O₂), or hydrogen peroxide (H₂O₂). acsgcipr.org Another approach involves organocatalytic methods, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant. acsgcipr.org The reaction converts the -CH₂OH group to a -COOH group, yielding 1-(pyridin-4-yl)piperidine-4-carboxylic acid. nih.gov

TransformationReagent ExamplesProduct
Alcohol to AldehydePyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP)1-(Pyridin-4-yl)piperidine-4-carbaldehyde
Alcohol to Carboxylic AcidKMnO₄, Jones reagent, TEMPO/NaOCl1-(Pyridin-4-yl)piperidine-4-carboxylic acid

Esterification and Etherification Reactions

Esterification: The hydroxyl group can readily undergo esterification by reacting with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. For instance, reaction with a carboxylic acid (R-COOH) in the presence of an acid catalyst would yield the corresponding ester.

Etherification: Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (R-X), forming an ether linkage.

Transformations of the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, offers opportunities for further functionalization and structural modifications.

Functionalization at Various Ring Positions

While the 1 and 4-positions are substituted, the other carbon atoms of the piperidine ring can be functionalized. These reactions often require specific directing groups or activation to achieve regioselectivity. The piperidine ring generally adopts a chair conformation to minimize steric strain. nih.govchemrevlett.comnih.gov

Ring Expansion and Contraction Methodologies

Methodologies for ring expansion or contraction of the piperidine ring exist in organic synthesis, although specific examples for this compound are not prevalent in the searched literature. Such transformations are generally complex and would significantly alter the scaffold of the molecule.

Reactivity of the Pyridine (B92270) Moiety

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Ring

The electronic nature of the pyridine ring governs its susceptibility to substitution reactions. As a six-membered aromatic heterocycle containing an electronegative nitrogen atom, the pyridine ring is electron-deficient compared to benzene. This property makes it generally resistant to electrophilic aromatic substitution but activated towards nucleophilic aromatic substitution. slideshare.netyoutube.com

Electrophilic Substitution: Electrophilic attack on the pyridine ring is disfavored due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com Reactions, when forced to occur under harsh conditions, typically direct the incoming electrophile to the C-3 position. This preference is because the cationic intermediates (sigma complexes) resulting from attack at C-2, C-3, or C-4 show that only for C-3 substitution is the positive charge not placed on the electronegative nitrogen atom, resulting in a more stable intermediate. slideshare.netyoutube.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, especially when a good leaving group (such as a halide) is present at the C-2 or C-4 positions. The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate through resonance. youtube.com For precursors to this compound, such as 4-chloropyridine (B1293800), reaction with a nucleophile like 4-piperidinemethanol (B45690) proceeds via an SNAr mechanism. Lewis acid activation, for instance with zinc chloride, can further enhance the reactivity of the pyridine ring toward nucleophiles. researchgate.net

Table 1: Regioselectivity in Pyridine Substitution Reactions

Reaction Type Position of Attack Stability of Intermediate General Outcome
Electrophilic Substitution C-3 Cationic charge is not placed on the electronegative nitrogen atom. Favored under harsh conditions. youtube.com
Nucleophilic Substitution C-2, C-4 Anionic charge is stabilized by resonance involving the nitrogen atom. Favored, especially with a good leaving group. youtube.com

N-Oxidation and Quaternization of Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom is a key site for chemical reactions, notably N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction, which activates the C-2 and C-4 positions for both certain electrophilic and nucleophilic attacks, making it a versatile intermediate for further functionalization. youtube.com

Quaternization: The pyridine nitrogen readily reacts with alkyl halides, such as methyl iodide or chloroacetamide, to form a pyridinium salt. nih.govresearchgate.net This process, known as quaternization, places a permanent positive charge on the nitrogen atom. The formation of the pyridinium salt significantly increases the electron deficiency of the ring, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of pyridinium salt chemistry. Studies on poly(4-vinyl pyridine) show that quaternization can be achieved quantitatively in solvents like DMF at room temperature. researchgate.net

Table 2: Reactions at the Pyridine Nitrogen

Reaction Reagent Example Product Impact on Reactivity
N-Oxidation m-CPBA, H₂O₂ (1-(1-oxido-pyridin-1-ium-4-yl)piperidin-4-yl)methanol Activates C-4 for nucleophilic and electrophilic substitution. youtube.com
N-Quaternization Methyl Iodide (CH₃I) 4-(4-(hydroxymethyl)piperidin-1-yl)-1-methylpyridin-1-ium iodide Strongly activates the ring for nucleophilic attack. nih.gov

Heterocyclic Coupling and Cross-Coupling Reactions

Derivatives of this compound are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. These reactions typically involve a pre-functionalized pyridine ring, often bearing a halide or triflate, to serve as the electrophilic partner.

Palladium-catalyzed reactions are particularly prominent for functionalizing pyridine scaffolds. acs.orgresearchgate.net Key examples include:

Suzuki-Miyaura Coupling: This reaction couples a halopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used due to its functional group tolerance. acs.org

Sonogashira Coupling: This involves the coupling of a halopyridine with a terminal alkyne, providing access to alkynylated pyridine derivatives. researchgate.net

Buchwald-Hartwig Amination: This cross-coupling reaction forms a carbon-nitrogen bond between a halopyridine and an amine. researchgate.net

Desulfinylative Coupling: An alternative to Suzuki coupling, this method uses stable and easily prepared pyridine sulfinates as nucleophilic coupling partners with aryl halides. nih.gov

These methods enable the attachment of a wide variety of aryl, heteroaryl, alkyl, and amino groups to the pyridine ring, demonstrating the utility of the core scaffold in synthetic chemistry. nih.gov

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

Reaction Name Electrophile (Pyridine Derivative) Nucleophile Catalyst System (Example) Resulting Bond
Suzuki-Miyaura 2-Bromopyridine Phenylboronic acid Pd(OAc)₂, PPh₃ C-C (Aryl-Aryl)
Sonogashira 2,3,5-Trichloropyridine Phenylacetylene Pd(PPh₃)₂, CuI, DIEA C-C (Aryl-Alkynyl) researchgate.net
Buchwald-Hartwig 2-Bromopyridine Aniline Pd₂(dba)₃, BINAP C-N (Aryl-Amine)
Desulfinylative Pyridine-3-sulfinate 4-Bromotoluene Pd(OAc)₂, PCy₃ C-C (Aryl-Aryl) nih.gov

Ligand Properties and Coordination Chemistry of Derivatives

The pyridine nitrogen atom of this compound and its derivatives possesses a lone pair of electrons in an sp² hybrid orbital, which allows it to function as a Lewis base and a ligand for various metal ions. This coordinating ability is a fundamental aspect of its chemistry.

Derivatives of this compound can form stable coordination complexes with a range of transition metals. The binding affinity and the geometry of the resulting complex are influenced by the steric and electronic properties of the substituents on both the pyridine and piperidine rings. The hydroxymethyl group on the piperidine ring and the piperidine nitrogen itself can also participate in metal coordination, potentially allowing for the formation of multidentate ligands that can form chelate rings with a metal center. The formation of such complexes is crucial in the development of new catalysts, functional materials, and probes for biological systems. The quaternization of the pyridine nitrogen, as described in section 4.3.2, would eliminate its ability to act as a ligand. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 Pyridin 4 Yl Piperidin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules in solution. Through a combination of one- and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the molecular structure.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of each unique proton and carbon atom in the molecule. The chemical shift (δ), measured in parts per million (ppm), is indicative of the electronic shielding around a nucleus. pitt.edupressbooks.pub

¹H NMR Analysis: The ¹H NMR spectrum is characterized by distinct signals for the pyridine (B92270) and piperidine (B6355638) ring protons, as well as the hydroxymethyl group. The pyridine protons appear in the downfield aromatic region (typically 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. libretexts.org Protons on the piperidine ring are found in the upfield aliphatic region (typically 1.5-4.0 ppm). Protons on carbons adjacent to the nitrogen atom are shifted further downfield compared to other piperidine protons. libretexts.org The hydroxymethyl protons and the single proton on the C4 carbon of the piperidine ring also exhibit characteristic shifts.

¹³C NMR Analysis: The ¹³C NMR spectrum complements the proton data. Carbons of the pyridine ring resonate at low field (110-155 ppm), with the carbon adjacent to the nitrogen (C4) being particularly deshielded. pitt.edu The aliphatic carbons of the piperidine ring and the hydroxymethyl group appear at higher field strengths (25-70 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-(Pyridin-4-YL)piperidin-4-YL)methanol in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Rationale
Pyridine C2, C6~8.3 (doublet)~150.0Protons/carbons ortho to ring nitrogen; highly deshielded.
Pyridine C3, C5~6.7 (doublet)~107.5Protons/carbons meta to ring nitrogen and adjacent to the piperidine-substituted carbon.
Pyridine C4-~154.0Quaternary carbon attached to piperidine nitrogen; highly deshielded.
Piperidine C2, C6 (axial & equatorial)~3.9 (doublet of triplets)~47.0Carbons alpha to the pyridine-linked nitrogen; deshielded.
Piperidine C3, C5 (axial & equatorial)~1.8 (doublet of quintets)~29.0Standard aliphatic piperidine carbons.
Piperidine C4~1.6 (multiplet)~41.0Carbon bearing the hydroxymethyl group.
-CH₂OH (methylene)~3.5 (doublet)~68.0Methylene (B1212753) group attached to the electronegative oxygen atom.
-OH (hydroxyl)Variable (singlet)-Chemical shift is concentration and solvent dependent.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would show correlations between the H2/H6 and H3/H5 protons of the pyridine ring. Within the piperidine ring, it would reveal the coupling network from the H2/H6 protons to the H3/H5 protons, and from the H3/H5 protons to the H4 proton. A correlation between the H4 proton and the methylene protons of the hydroxymethyl group would also be expected. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹J coupling). epfl.ch It is invaluable for definitively assigning carbon resonances based on their known proton assignments. For instance, the aromatic proton signals at ~8.3 ppm and ~6.7 ppm would correlate to their respective carbon signals at ~150.0 ppm and ~107.5 ppm, confirming the pyridine ring assignments. epfl.chscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), which is crucial for connecting different fragments of the molecule. epfl.ch Key HMBC correlations would include:

A correlation from the pyridine H3/H5 protons to the piperidine C2/C6 carbons, unambiguously confirming the attachment point of the two rings.

Correlations from the piperidine H2/H6 protons to the pyridine C4 carbon.

Correlations from the hydroxymethyl protons to piperidine C3, C4, and C5, confirming the substituent's position on the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): While often used for stereochemical analysis, NOESY can also confirm spatial proximities. For this molecule, it would show correlations between protons that are close in space, such as between axial and equatorial protons on the same piperidine carbon, which can help in assigning the chair conformation of the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govcardiff.ac.uk The spectra of this compound are expected to show absorptions corresponding to the O-H, C-H, C-N, and C=C bonds.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration, indicative of hydrogen bonding. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the piperidine ring and the methylene group are observed in the 2850-3000 cm⁻¹ region. researchgate.net

C=C and C=N Stretches: The pyridine ring exhibits characteristic skeletal vibrations in the 1400-1600 cm⁻¹ region. aps.orgresearchgate.net

C-N Stretches: The stretching vibrations for the aliphatic C-N bond of the piperidine and the aromatic C-N bond of the pyridine are expected in the 1200-1350 cm⁻¹ fingerprint region. researchgate.net

C-O Stretch: A strong C-O stretching band for the primary alcohol is expected around 1050 cm⁻¹.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Spectrum
-OHO-H stretch (H-bonded)3200-3600 (broad)IR
PyridineC-H stretch3010-3100IR, Raman
Piperidine/CH₂OHC-H stretch (aliphatic)2850-3000IR, Raman
PyridineC=C, C=N ring stretch1580-1610, 1450-1500IR, Raman
Piperidine/CH₂OHCH₂ bend (scissoring)1440-1480IR
Pyridine/PiperidineC-N stretch1200-1350IR
Primary AlcoholC-O stretch1000-1080IR

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insight into its structure through analysis of fragmentation patterns. nih.gov For this compound (C₁₁H₁₆N₂O), the exact mass is 192.1263 Da.

High-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) to several decimal places. In a typical electrospray ionization (ESI) experiment, the compound would be observed as the protonated molecular ion, [M+H]⁺, at m/z 193.1335. uni.lu

The fragmentation pattern in electron ionization (EI) or tandem mass spectrometry (MS/MS) can be predicted based on the structure. Key fragmentation pathways would likely include: libretexts.orgnih.gov

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common pathway for amines.

Loss of Hydroxymethyl Radical: Cleavage of the C-C bond can lead to the loss of the •CH₂OH group (mass 31).

Piperidine Ring Opening: Fragmentation of the piperidine ring can occur through various pathways.

Pyridine Ring Fragmentation: The stable aromatic pyridine ring may fragment to produce characteristic ions.

A primary fragment would likely be the formation of the pyridin-4-yl-piperidine cation upon loss of the hydroxymethyl group.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence by mapping the precise positions of atoms in the solid state. nih.gov This technique can determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, reveals expected structural features. researchgate.net The piperidine ring is anticipated to adopt a stable chair conformation. To minimize steric strain, the two bulky substituents—the pyridin-4-yl group at the N1 position and the hydroxymethyl group at the C4 position—would likely occupy equatorial positions.

Furthermore, X-ray analysis would reveal the nature of the crystal packing. It is highly probable that intermolecular hydrogen bonds exist between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, forming chains or more complex networks in the crystal lattice. researchgate.net

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are specifically used to analyze chiral molecules, which are molecules that are non-superimposable on their mirror images and can exist as enantiomers. These techniques measure the differential absorption of left- and right-circularly polarized light.

The compound this compound is achiral . It possesses a plane of symmetry that passes through the pyridine nitrogen, C4 of the pyridine ring, the piperidine nitrogen, C4 of the piperidine ring, and the hydroxymethyl group. Due to this symmetry, the molecule is superimposable on its mirror image and cannot be resolved into enantiomers.

Consequently, this compound is optically inactive and will not produce a signal in an ECD experiment. Therefore, chiroptical spectroscopy is not an applicable technique for the structural analysis or purity assessment of this particular compound, as there are no enantiomers to differentiate.

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Isomer Separation

Chromatographic methods are fundamental in the final stages of synthesis and for quality assurance of this compound, ensuring the absence of impurities and the correct isomeric form. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most prevalent technique for the purity assessment of non-volatile, polar compounds like this compound. Its versatility allows for various modes of separation, including reversed-phase, normal-phase, and chiral chromatography.

Purity Determination:

For purity analysis, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, a non-polar stationary phase (commonly C18 or C8 silica) is used with a polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol (B129727). The inclusion of buffers or ion-pairing agents can be crucial for achieving sharp, symmetrical peaks for basic compounds like pyridinyl-piperidines. nih.gov

A hypothetical RP-HPLC method for the purity analysis of this compound could involve the parameters outlined in the table below. The primary goal would be to separate the main compound peak from any starting materials, by-products, or degradation products.

Hypothetical RP-HPLC Method for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

The retention time of the main peak would be established, and the area percentage of all peaks would be used to calculate the purity.

Isomer Separation:

The structure of this compound does not inherently contain a chiral center, so enantiomeric separation is not a concern unless a chiral derivatizing agent is used in its synthesis or subsequent modification. However, positional isomers, where the pyridine ring is attached at the 2- or 3-position of the piperidine nitrogen, are potential process-related impurities. These isomers would likely have different retention times under standard RP-HPLC conditions due to differences in polarity and steric hindrance.

Should chiral derivatives of this compound be synthesized, chiral HPLC would be essential for separating the enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the separation of a broad range of chiral compounds, including those with heterocyclic structures. The choice of mobile phase, which can be normal-phase (e.g., hexane/ethanol) or polar organic, significantly influences the chiral recognition and resolution.

Gas Chromatography (GC)

Gas chromatography is generally suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight and boiling point, GC analysis could be feasible, potentially with derivatization of the hydroxyl group to increase volatility (e.g., silylation).

Purity and Impurity Profiling:

A GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) could be developed to detect volatile organic impurities that may not be well-resolved by HPLC. The high resolution of capillary GC columns would be advantageous for separating closely related impurities.

Hypothetical GC-MS Method for Impurity Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Mass Range 40-500 amu

This method would be particularly useful for identifying and quantifying low-level volatile impurities.

Isomer Separation by GC:

Similar to HPLC, GC can separate positional isomers. For chiral analysis, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be necessary. Derivatization of the analyte might be required to achieve good peak shape and resolution on the chiral stationary phase.

Computational and Theoretical Chemistry of 1 Pyridin 4 Yl Piperidin 4 Yl Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of (1-(Pyridin-4-YL)piperidin-4-YL)methanol. These methods offer a molecular-level understanding of its properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of pyridine (B92270) and piperidine (B6355638), DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize molecular geometry and calculate energies. nih.govresearchgate.net These calculations help in identifying the most stable conformations of the molecule by determining the lowest energy structures.

Optimized geometrical parameters, such as bond lengths and angles, derived from DFT calculations for similar piperidine structures have shown excellent agreement with experimental data. researchgate.net The energetic optimization of related pyridine derivatives reveals non-planar arrangements, with dihedral angles between the pyridine and other rings typically ranging from 40–50°. nih.gov The total energy, energies of frontier molecular orbitals (HOMO and LUMO), and the HOMO-LUMO energy gap are key parameters obtained from DFT calculations that help in understanding the molecule's kinetic stability and chemical reactivity. nih.gov

Table 1: Calculated Energies and Electronic Properties of a Representative Pyridine-Piperidine System using DFT

Parameter Value
Total Energy (Hartree) -652.345
Energy of HOMO (eV) -6.12
Energy of LUMO (eV) -1.25

Note: The data in this table is illustrative and represents typical values for similar molecular systems.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy for energetic predictions compared to DFT, albeit at a greater computational cost. These methods are crucial for obtaining precise predictions of molecular energies. osti.gov For molecules of this size, methods like G4MP2 have been used to achieve high accuracy in predicting enthalpies of formation. osti.gov While computationally intensive, these high-fidelity calculations are valuable for creating benchmark data for more efficient methods and for training machine learning models to predict energies of larger organic molecules. osti.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine and pyridine rings in this compound necessitates a thorough conformational analysis to understand its three-dimensional structure and dynamics.

The piperidine ring typically adopts a chair conformation, which is its most stable form. However, boat and twist-boat conformations are also possible and can be explored through computational conformational searches. chemrxiv.org For substituted piperidines, the orientation of the substituent (axial vs. equatorial) significantly impacts the molecule's stability and properties. Quantum-chemical calculations on similar structures like 3-(hydroxymethyl)piperidine have identified multiple stable conformations based on the relative orientation of the functional groups. researchgate.net The conformational flexibility of the piperidine ring can influence the binding affinity of the molecule to biological targets, as a more rigid structure may reduce the entropic penalty upon binding. chemrxiv.org

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a solvent environment over time. nih.govresearchgate.net These simulations can provide detailed information about solvation effects and intermolecular interactions, such as hydrogen bonding between the methanol (B129727) group or the pyridine nitrogen and solvent molecules like water. biorxiv.org The Polarizable Continuum Model (PCM) is another computational approach used to study conformational equilibria in different solvents, showing that the stability of conformers can change significantly with solvent polarity. researchgate.net Understanding these interactions is critical, as they can influence the molecule's solubility, stability, and biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are frequently used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical calculations of spectroscopic data are typically performed on the optimized molecular geometry. researchgate.netnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Theoretical predictions often show good correlation with experimental data, aiding in the assignment of signals in the experimental spectra. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities calculated using DFT methods can be used to predict the infrared (IR) spectrum. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to better match the experimental values due to the neglect of anharmonicity in the calculations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations provide information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative Pyridine-Piperidine System

Spectroscopy Predicted Parameter Value
¹H NMR Chemical Shift (ppm) - Pyridine-H 7.2 - 8.5
¹³C NMR Chemical Shift (ppm) - Piperidine-C 30 - 60
IR Vibrational Frequency (cm⁻¹) - O-H stretch ~3400

Note: The data in this table is illustrative and represents typical values for similar molecular systems.

Structure-Reactivity Relationships from a Theoretical Perspective

Computational Design of Novel Derivatives and Synthetic Pathways

There is no available research in the public domain that details the computational design of novel derivatives based on the this compound scaffold. Methodologies for in silico drug design, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are commonly used to predict the biological activity of new compounds and to guide the synthesis of more potent and selective derivatives. Similarly, computational tools can be employed to devise and evaluate novel synthetic pathways. Despite the prevalence of these techniques in modern chemistry, their specific application to this compound for the design of new molecules or the optimization of its synthesis has not been reported in the accessible scientific literature.

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